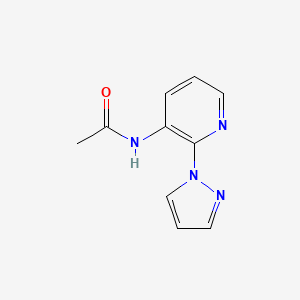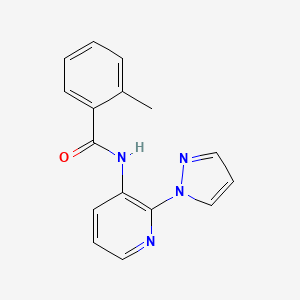
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone, also known as DMQX, is a chemical compound that has been extensively studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the glutamate receptor, which is a type of ionotropic receptor that plays a crucial role in the central nervous system. In
Mécanisme D'action
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone acts as a non-competitive antagonist of the glutamate receptor, which is a type of ionotropic receptor that plays a crucial role in the central nervous system. The glutamate receptor is activated by the neurotransmitter glutamate, which causes the receptor to open and allow the influx of calcium ions into the cell. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone binds to a site on the receptor that is distinct from the glutamate binding site and prevents the receptor from opening in response to glutamate.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to block the excitatory effects of glutamate in the central nervous system, which can lead to a reduction in synaptic transmission and a decrease in neural excitability. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has also been shown to protect against excitotoxicity, which is a pathological process that can occur in the central nervous system when there is excessive activation of the glutamate receptor. Excitotoxicity can lead to neuronal damage and cell death, and has been implicated in a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has several advantages for use in lab experiments. It is a potent and selective non-competitive antagonist of the glutamate receptor, which makes it an ideal tool for studying the role of the glutamate receptor in various physiological and pathological processes. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has also been shown to be effective in a variety of experimental models of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
However, there are also some limitations to the use of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has a relatively short half-life in vivo, which can make it difficult to achieve and maintain the desired level of receptor blockade.
Orientations Futures
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone. One area of interest is the development of more potent and selective glutamate receptor antagonists that can be used to study the role of the glutamate receptor in various physiological and pathological processes. Another area of interest is the development of new experimental models of neurological disorders that can be used to test the efficacy of glutamate receptor antagonists like (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone. Finally, there is a need for further research on the biochemical and physiological effects of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone, as well as its potential use in clinical settings.
Méthodes De Synthèse
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone can be synthesized through a multi-step process involving the condensation of 2-methylfuran-3-carboxaldehyde with 2-amino-3-methoxybenzoic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 2-chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-5-carbonyl chloride.
Applications De Recherche Scientifique
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective non-competitive antagonist of the glutamate receptor, which is involved in a variety of physiological and pathological processes in the central nervous system. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has been used to study the role of the glutamate receptor in synaptic transmission, plasticity, and excitotoxicity. It has also been used to investigate the role of the glutamate receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-14(7-9-20-11)16(18)17-8-3-4-12-10-13(19-2)5-6-15(12)17/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHDATPSBWZVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)


![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)